1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride
Overview
Description
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C11H11F3N2O2·HCl. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a piperazin-2-one moiety.
Preparation Methods
The synthesis of 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride typically involves the reaction of 3-(trifluoromethoxy)aniline with piperazine-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding hydrolysis products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the piperazin-2-one moiety play crucial roles in its binding to target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:
1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride: This compound has a similar structure but with the trifluoromethoxy group attached to the 4-position of the phenyl ring instead of the 3-position.
1-(3-(Trifluoromethyl)phenyl)piperazin-2-one hydrochloride: This compound has a trifluoromethyl group instead of a trifluoromethoxy group attached to the phenyl ring.
1-(3-(Methoxy)phenyl)piperazin-2-one hydrochloride: This compound has a methoxy group instead of a trifluoromethoxy group attached to the phenyl ring.
The uniqueness of this compound lies in its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2.ClH/c12-11(13,14)18-9-3-1-2-8(6-9)16-5-4-15-7-10(16)17;/h1-3,6,15H,4-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLAQKSVKFEVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC=C2)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625812 | |
Record name | 1-[3-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215649-79-9 | |
Record name | 1-[3-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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